
Calanolide A
Vue d'ensemble
Description
Calanolide A est un composé naturel isolé des feuilles et des rameaux de l'arbre Calophyllum lanigerum var. austrocoriaceum, trouvé dans la forêt pluviale de Malaisie . Il s'agit d'un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) doté d'une activité anti-VIH-1 significative . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement du VIH/SIDA .
Méthodes De Préparation
La préparation de la calanolide A implique à la fois l'extraction naturelle et les voies de synthèse. Initialement, elle a été extraite de l'arbre Calophyllum lanigerum . en raison de la rareté des matières premières et du faible rendement, des méthodes de synthèse totale ont été développées. L'une de ces méthodes consiste à résoudre la (±)-calanolide A en ses formes optiquement actives à l'aide d'un système de CLHP chirale ou d'une acylation et d'une hydrolyse enzymatiques . Les méthodes de production industrielle se concentrent sur l'optimisation de ces voies de synthèse afin de garantir un approvisionnement cohérent et évolutif du composé .
Analyse Des Réactions Chimiques
La calanolide A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydroxylés .
Applications de la recherche scientifique
La this compound a fait l'objet de nombreuses études pour ses applications de recherche scientifique. En chimie, elle sert de composé modèle pour étudier la synthèse et la réactivité des pyranocoumarines . En biologie et en médecine, son application principale est celle d'un agent anti-VIH. Elle inhibe l'enzyme transcriptase inverse du VIH-1, empêchant la réplication virale . De plus, la this compound a montré des propriétés anticancéreuses, antimicrobiennes et antiparasitaires potentielles . Dans l'industrie, elle est étudiée pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour diverses maladies .
Mécanisme d'action
Le mécanisme d'action de la this compound implique sa liaison à l'enzyme transcriptase inverse du VIH-1 . Cette liaison inhibe l'activité de l'enzyme, empêchant la conversion de l'ARN viral en ADN, une étape cruciale dans le processus de réplication virale . La this compound est unique parmi les INNTI car elle peut se lier à deux sites distincts sur l'enzyme transcriptase inverse . Cette double capacité de liaison améliore son effet inhibiteur et réduit la probabilité de développement de résistances .
Applications De Recherche Scientifique
Calanolide A has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyranocoumarins . In biology and medicine, its primary application is as an anti-HIV agent. It inhibits the reverse transcriptase enzyme of HIV-1, preventing viral replication . Additionally, this compound has shown potential anticancer, antimicrobial, and antiparasitic properties . In the industry, it is being explored for its potential use in developing new therapeutic agents for various diseases .
Mécanisme D'action
The mechanism of action of Calanolide A involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication process . This compound is unique among NNRTIs as it can bind to two distinct sites on the reverse transcriptase enzyme . This dual binding capability enhances its inhibitory effect and reduces the likelihood of resistance development .
Comparaison Avec Des Composés Similaires
Ces composés partagent une structure similaire de dipyranocoumarine tétracyclique mais diffèrent par leurs substituants spécifiques et leurs activités biologiques . La calanolide B, par exemple, présente également une activité anti-VIH mais est moins puissante que la calanolide A . Le caractère unique de la this compound réside dans sa double capacité de liaison à l'enzyme transcriptase inverse, qui n'est pas observée chez les autres calanolides .
Activité Biologique
Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tropical tree Calophyllum lanigerum, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV-1 and tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety profile, pharmacokinetics, and emerging research findings.
This compound exhibits a unique mechanism of action as an NNRTI. Unlike other NNRTIs, it can bind to two distinct sites on the HIV reverse transcriptase enzyme:
- Active site : Similar to other NNRTIs.
- Foscarnet binding site : Allows for a different mode of inhibition.
This dual binding capability enables this compound to maintain efficacy against strains of HIV that have developed resistance to other NNRTIs. It has shown effectiveness against both common mutations associated with NNRTI resistance (K103N and Y181C) and is active against strains resistant to traditional therapies like nevirapine .
Antiviral Activity
This compound has demonstrated significant antiviral activity against various HIV-1 strains. In vitro studies indicated that its 50% effective concentration (EC50) ranged from 0.02 to 0.5 μM, with no activity detected against HIV-2 or simian immunodeficiency virus (SIV) . The compound's ability to inhibit HIV-1 reverse transcriptase through a complex mechanism involving two binding sites is particularly notable .
Table 1: Antiviral Activity of this compound
Strain Type | EC50 (μM) | Resistance |
---|---|---|
Syncytium-inducing | 0.02 - 0.5 | Effective |
Non-syncytium-inducing | 0.02 - 0.5 | Effective |
HIV-2 | Not effective | N/A |
SIV | Not effective | N/A |
Safety Profile and Pharmacokinetics
A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. The study involved four cohorts receiving escalating doses (200, 400, 600, and 800 mg). The results indicated:
- Minimal toxicity with adverse events primarily consisting of dizziness, taste perversion, headache, and nausea.
- A terminal-phase half-life () of approximately 20 hours at the highest dose.
- Rapid absorption with maximum plasma concentrations (Cmax) occurring between 2.4 and 5.2 hours post-dosing .
Table 2: Pharmacokinetic Parameters of this compound
Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-Life (h) |
---|---|---|---|
200 | Variable | 2.4 - 5.2 | Not determined |
400 | Variable | 2.4 - 5.2 | Not determined |
600 | Variable | 2.4 - 5.2 | Not determined |
800 | Higher than expected | ~20 | ~20 |
Antitubercular Activity
In addition to its antiviral properties, this compound has shown promise against tuberculosis (TB). Research indicates that it is effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, comparable in efficacy to isoniazid .
Table 3: Antitubercular Activity of this compound
Strain Type | Activity |
---|---|
Drug-susceptible | Effective |
Drug-resistant | Effective |
Case Studies and Research Findings
Recent studies have expanded the understanding of this compound's biological activities beyond antiviral effects:
- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits tumor promotion by blocking TPA-induced activation in Raji cell lines, suggesting potential anticancer properties .
- Synergistic Effects : When combined with other antiretroviral drugs, such as nevirapine, this compound has shown synergistic effects, enhancing overall antiviral efficacy .
- Metabolism Studies : Ongoing research into the metabolism of this compound derivatives aims to identify analogs with improved potency against HIV-1 while minimizing side effects .
Propriétés
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142632-32-4 | |
Record name | (+)-Calanolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calanolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALANOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.